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Compound of Interest

Compound Name: Erap2-IN-1

Cat. No.: B12393922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory constant (Ki) of Erap2-IN-1, also

identified as DG011A, against other known inhibitors of Endoplasmic Reticulum

Aminopeptidase 2 (ERAP2). The information presented is supported by experimental data from

peer-reviewed studies and includes detailed methodologies to assist in the independent

verification and assessment of this compound.

Executive Summary
Erap2-IN-1 (DG011A) is a potent and selective inhibitor of ERAP2, a key enzyme in the

antigen processing and presentation pathway. While a definitive, independently verified Ki

value for Erap2-IN-1 is not explicitly stated in the reviewed literature, its half-maximal inhibitory

concentration (IC50) has been determined to be 89 nM. This guide provides a comparative

analysis of Erap2-IN-1's potency alongside other ERAP2 inhibitors and outlines the

experimental protocols necessary to determine or verify its inhibitory constant.

Comparative Analysis of ERAP2 Inhibitors
The potency of enzyme inhibitors is most accurately represented by the inhibitory constant (Ki),

which reflects the intrinsic binding affinity of the inhibitor for the enzyme. However, the half-

maximal inhibitory concentration (IC50) is more commonly reported. The IC50 value is

dependent on experimental conditions, whereas the Ki is an absolute value. The Cheng-Prusoff
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equation (Ki = IC50 / (1 + [S]/Km)) allows for the conversion of IC50 to Ki, provided the

substrate concentration ([S]) and the Michaelis constant (Km) are known.

The following table summarizes the reported inhibitory activities of Erap2-IN-1 (DG011A) and

other notable ERAP2 inhibitors.

Inhibitor
ERAP2
IC50 (nM)

ERAP2 Ki
(nM)

ERAP1
IC50 (nM)

IRAP IC50
(nM)

Selectivit
y for
ERAP2

Referenc
e

Erap2-IN-1

(DG011A)
89

Not

Reported
6,400

Not

Reported

~72-fold vs

ERAP1
[1][2]

DG046 37
Not

Reported
43 2 Low [3]

Compound

4
56

Not

Reported
33 4 Low [3]

Compound

6
345

Not

Reported

Not

Reported
34 Moderate [3]

Compound

9
25,000

Not

Reported
2,000 10,000 Low [3]

Compound

13
500

Not

Reported
9,600 970

~19-fold vs

ERAP1
[4]

Leucinethi

ol

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Broad-

spectrum,

weak

[5]

Bestatin
Not

Reported

Not

Reported

Not

Reported

Not

Reported

Broad-

spectrum,

weak

[5]

Note: The Ki for Erap2-IN-1 (DG011A) has not been explicitly published. An estimated Ki can

be calculated using the Cheng-Prusoff equation if the specific assay conditions ([S] and Km)

are known. For the assay that determined the 89 nM IC50, the substrate used was Arg-AMC[1]

[2]. Without the exact substrate concentration and Km for that specific experiment, a precise Ki
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cannot be calculated. However, the low nanomolar IC50 value strongly suggests a high binding

affinity.

Experimental Protocols
Accurate determination of the inhibitory constant requires precise and well-documented

experimental procedures. Below are detailed methodologies for key experiments related to the

characterization of ERAP2 inhibitors.

ERAP2 Inhibition Assay (Fluorogenic Substrate)
This assay is commonly used to determine the IC50 of inhibitors against ERAP2.

Materials:

Recombinant human ERAP2 enzyme.

Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM Dithiothreitol (DTT).

Inhibitor compound (e.g., Erap2-IN-1/DG011A) at various concentrations.

96-well black microtiter plates.

Fluorescence plate reader.

Procedure:

Prepare serial dilutions of the inhibitor in the assay buffer.

In a 96-well plate, add a fixed concentration of recombinant ERAP2 to each well.

Add the different concentrations of the inhibitor to the wells and incubate for a pre-

determined time at 37°C to allow for inhibitor-enzyme binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate Arg-AMC to each well.
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Monitor the increase in fluorescence over time using a fluorescence plate reader with

excitation at ~380 nm and emission at ~460 nm. The cleavage of Arg-AMC by ERAP2

releases the fluorescent AMC molecule.

Calculate the initial reaction rates from the linear phase of the fluorescence curves.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Determination of Michaelis Constant (Km)
To convert the IC50 to a Ki value, the Km of the substrate for the enzyme under the specific

assay conditions must be determined.

Procedure:

In the absence of an inhibitor, measure the initial reaction rates at various concentrations of

the substrate (Arg-AMC).

Plot the initial reaction rates against the substrate concentrations.

Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction

rate) and the Km (substrate concentration at half Vmax).

Mandatory Visualizations
ERAP2 Signaling Pathway in Antigen Presentation
The following diagram illustrates the role of ERAP2 in the MHC class I antigen presentation

pathway. ERAP2, along with ERAP1, trims antigenic precursors in the endoplasmic reticulum to

the optimal length for loading onto MHC class I molecules.
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Caption: Role of ERAP2 in the MHC Class I antigen presentation pathway.

Experimental Workflow for IC50 Determination
This diagram outlines the logical steps involved in determining the IC50 value of an ERAP2

inhibitor.
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Caption: Experimental workflow for determining the IC50 of an ERAP2 inhibitor.

Conclusion
Erap2-IN-1 (DG011A) is a potent inhibitor of ERAP2 with a reported IC50 of 89 nM. While a

directly measured Ki value has not been published, its low nanomolar IC50 indicates a strong

binding affinity for its target. The provided comparative data and detailed experimental
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protocols offer a framework for researchers to independently verify these findings and further

characterize the inhibitory properties of this compound. The high selectivity of Erap2-IN-1 for

ERAP2 over the homologous ERAP1 makes it a valuable tool for studying the specific roles of

ERAP2 in antigen presentation and a promising lead for the development of therapeutics

targeting this enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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